5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate
5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate
Brand Name:
Vulcanchem
CAS No.:
17432-14-3
VCID:
VC0093261
InChI:
InChI=1S/C21H21NO4/c1-22-11-10-14-12-17(25-2)20(19-16(23)9-8-15(22)18(14)19)26-21(24)13-6-4-3-5-7-13/h3-7,12,15H,8-11H2,1-2H3
SMILES:
CN1CCC2=CC(=C(C3=C2C1CCC3=O)OC(=O)C4=CC=CC=C4)OC
Molecular Formula:
C21H21NO4
Molecular Weight:
351.402
5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate
CAS No.: 17432-14-3
Cat. No.: VC0093261
Molecular Formula: C21H21NO4
Molecular Weight: 351.402
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17432-14-3 |
|---|---|
| Molecular Formula | C21H21NO4 |
| Molecular Weight | 351.402 |
| IUPAC Name | (5-methoxy-1-methyl-7-oxo-3,8,9,9a-tetrahydro-2H-benzo[de]quinolin-6-yl) benzoate |
| Standard InChI | InChI=1S/C21H21NO4/c1-22-11-10-14-12-17(25-2)20(19-16(23)9-8-15(22)18(14)19)26-21(24)13-6-4-3-5-7-13/h3-7,12,15H,8-11H2,1-2H3 |
| Standard InChI Key | ONYVUBBMWMMJMJ-UHFFFAOYSA-N |
| SMILES | CN1CCC2=CC(=C(C3=C2C1CCC3=O)OC(=O)C4=CC=CC=C4)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator